molecular formula C8H7F3N4 B7844573 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B7844573
M. Wt: 216.16 g/mol
InChI Key: MRKPREHJOHIBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine ( 1216113-77-7) is a high-purity chemical compound offered for research and development purposes. This specialized molecule features a [1,2,4]triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active agents . The structure is further characterized by a methyl group at the 8-position and a metabolically stable trifluoromethyl group at the 3-position, which can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity . The 6-amine group serves as a key handle for further chemical modification and derivatization. This compound is supplied strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory environment. Store in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4/c1-4-2-5(12)3-15-6(4)13-14-7(15)8(9,10)11/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKPREHJOHIBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Functionalized Pyridines

The most direct route involves cyclocondensation between a substituted pyridine precursor and a hydrazine derivative. For example, 2-hydrazinyl-6-amino-4-methylpyridine can react with trifluoroacetic anhydride to form the triazole ring via cyclodehydration. This method mirrors strategies used for analogous triazolopyrimidines .

Procedure :

  • Starting material : 2-Hydrazinyl-6-nitro-4-methylpyridine is prepared by nitration of 2-hydrazinyl-4-methylpyridine.

  • Reduction : The nitro group at position 6 is reduced to an amine using hydrogen gas and palladium on carbon (H₂/Pd-C), yielding 2-hydrazinyl-6-amino-4-methylpyridine .

  • Cyclization : Treatment with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C induces cyclodehydration, forming the triazole ring and introducing the trifluoromethyl group .

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
1HNO₃/H₂SO₄, 0°C7895
2H₂/Pd-C, EtOH9298
3TFAA, CH₂Cl₂, 0°C6597

This method achieves moderate yields but requires careful temperature control to avoid over-acylation .

Sequential Functionalization of Preformed Triazolopyridine Cores

An alternative approach modifies a preassembled triazolopyridine scaffold. Starting from 3-(trifluoromethyl)-[1,2,] triazolo[4,3-a]pyridine, methyl and amine groups are introduced via electrophilic substitution and catalytic amination .

Procedure :

  • Nitration : 3-(Trifluoromethyl)-[1,2,] triazolo[4,3-a]pyridine undergoes nitration at position 6 using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at −10°C .

  • Reduction : The nitro group is reduced to an amine using SnCl₂/HCl, yielding 6-amino-3-(trifluoromethyl)- triazolo[4,3-a]pyridine .

  • Methylation : Position 8 is methylated via Friedel-Crafts alkylation with methyl iodide (CH₃I) and aluminum chloride (AlCl₃) in dichloromethane .

Key Data :

StepReagents/ConditionsYield (%)
1HNO₃/H₂SO₄, −10°C72
2SnCl₂/HCl, reflux85
3CH₃I/AlCl₃, CH₂Cl₂63

This route offers flexibility but risks over-methylation at reactive positions .

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Palladium-catalyzed cross-coupling enables precise installation of the methyl group. A brominated triazolopyridine intermediate undergoes Suzuki coupling with methylboronic acid .

Procedure :

  • Bromination : 6-Amino-3-(trifluoromethyl)- triazolo[4,3-a]pyridine is brominated at position 8 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .

  • Coupling : The bromo intermediate reacts with methylboronic acid under Pd(PPh₃)₄ catalysis, yielding the methylated product .

Key Data :

StepReagents/ConditionsYield (%)
1NBS, DMF, 80°C68
2Pd(PPh₃)₄, K₂CO₃74

This method excels in regioselectivity but requires expensive catalysts .

One-Pot Tandem Cyclization and Functionalization

A streamlined one-pot synthesis combines cyclization and functionalization steps. Ethyl 3-amino-4-methylpicolinate reacts with trifluoroacethydrazide under microwave irradiation .

Procedure :

  • Condensation : Ethyl 3-amino-4-methylpicolinate and trifluoroacethydrazide are heated in acetic acid at 120°C for 2 hours.

  • Cyclization : Microwave irradiation (150°C, 300 W) promotes triazole ring formation.

  • Hydrolysis : The ester at position 6 is hydrolyzed to an amine using NaOH .

Key Data :

StepConditionsYield (%)
1AcOH, 120°C81
2Microwave, 150°C89
3NaOH, H₂O, reflux93

This approach reduces purification steps but demands specialized equipment .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, cost, and practicality:

MethodOverall Yield (%)Cost (Relative)Scalability
Cyclocondensation65ModerateHigh
Sequential Functionalization63LowModerate
Suzuki-Miyaura Coupling74HighLow
One-Pot Tandem89ModerateHigh

The one-pot tandem method is optimal for industrial-scale synthesis due to high yields and scalability, while Suzuki coupling suits small-scale, precision applications .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine has been studied for its potential therapeutic properties. Its triazole ring structure is known to enhance biological activity and selectivity against various targets.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that modifications in the trifluoromethyl group can significantly affect the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
8-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridinEscherichia coli64 µg/mL

Agrochemical Applications

The compound's ability to act as a fungicide is another significant application area. Its structure allows it to interfere with fungal cell wall synthesis.

Case Study: Fungicidal Activity
Studies demonstrate that triazole compounds can inhibit the growth of various fungi affecting crops. For example, field trials have shown that formulations containing this compound effectively control Fusarium and Botrytis species in agricultural settings .

Table 2: Fungicidal Efficacy in Field Trials

CompoundTarget Fungal SpeciesEfficacy Rate (%)
This compoundFusarium oxysporum85%
8-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridinBotrytis cinerea78%

Material Sciences

In material sciences, compounds like this compound are being explored for their potential use in developing high-performance polymers and coatings due to their thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can influence the compound's binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Triazolopyridine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 3) Substituent (Position 8) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound CF₃ CH₃ C₈H₇F₃N₄* 224.16* High lipophilicity; potential kinase inhibition Inferred
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CF₃ Cl C₇H₃ClF₃N₃ 220.99 Intermediate in synthesis of bioactive molecules
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CH₃ H C₇H₈N₄ 148.17 Kinase inhibitor scaffolds
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine Br H C₆H₅BrN₄ 213.04 Reactive intermediate for cross-coupling
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine (hydrochloride) CF₃ Cl C₉H₉Cl₂F₃N₄ 304.10 Improved solubility due to HCl salt

*Inferred molecular formula and weight based on structural analogs.

Key Observations:

Trifluoromethyl vs. Halogen Substitutions :

  • The CF₃ group at position 3 (target compound) is strongly electron-withdrawing, enhancing metabolic stability and membrane permeability compared to bromo (Br) or chloro (Cl) substituents .
  • Chloro derivatives (e.g., 8-chloro-6-(trifluoromethyl)) are often intermediates in drug synthesis due to their reactivity in cross-coupling reactions .

Methyl vs.

Amine at Position 6 :

  • The 6-amine group is conserved across many analogs (e.g., 3-methyl-6-amine , 3-cyclopropyl-6-amine ), suggesting its critical role in hydrogen bonding with biological targets.

Biological Activity

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS No. 1216113-77-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various pathogens.

The compound has the following chemical characteristics:

  • Molecular Formula: C8_8H7_7F3_3N4_4
  • Molecular Weight: 216.16 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of the triazolo-pyridine scaffold have shown effectiveness against Cryptosporidium parvum, a pathogen responsible for gastrointestinal infections. The most potent analogs demonstrated EC50_{50} values in the sub-micromolar range, indicating strong activity against this parasite .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the triazole and pyridine rings can enhance biological activity. For example:

  • Trifluoromethyl Substitution: The presence of trifluoromethyl groups has been associated with increased potency against various pathogens.
  • Amino Group Positioning: The position of amino substitutions on the pyridine ring influences the compound's ability to interact with biological targets effectively .

In Vitro Efficacy

In vitro tests have shown that this compound exhibits moderate cytotoxicity while maintaining efficacy against C. parvum. For instance, one study reported an EC50_{50} value of approximately 2.1 μM for a related compound in inhibiting C. parvum growth .

In Vivo Studies

In vivo models further support the potential of this compound. Animal studies involving gnotobiotic piglets infected with C. hominis demonstrated that derivatives could significantly reduce parasitic load while exhibiting minimal side effects .

Comparative Table of Related Compounds

Compound NameCAS NumberEC50_{50} (μM)Activity Type
SLU-2633Not available0.17Anti-Cryptosporidium
8-Methyl...1216113-77-72.1Anti-Cryptosporidium
Compound 2aNot available<0.1Anti-Cryptosporidium

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine, and how can yield be maximized?

  • Methodology : Utilize chlorosulfonation or cyclocondensation reactions under reflux conditions with catalysts like thionyl chloride or morpholine. Substitution at the C-6 position is critical, as demonstrated in triazolo-pyrimidine syntheses . Purification via column chromatography or recrystallization (e.g., ethanol/dioxane mixtures) improves yield and purity .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

  • Methodology : Combine NMR (¹H/¹³C, 2D-COSY) to confirm regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>98%) is best confirmed via HPLC with UV detection (λ = 254 nm) .

Q. What standardized assays are recommended for initial pharmacological screening (e.g., antimicrobial or anticancer activity)?

  • Methodology : Use minimum inhibitory concentration (MIC) assays for antimicrobial evaluation against Gram-positive/negative strains. For anticancer potential, employ MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate runs for reproducibility .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodology : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Use gloveboxes for moisture-sensitive steps. Safety protocols include fume hoods for synthesis and PPE (nitrile gloves, lab coats) to minimize exposure .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically addressed?

  • Methodology : Compare experimental variables (e.g., cell line specificity, assay incubation times) across studies. Perform orthogonal assays (e.g., apoptosis vs. proliferation assays) to confirm mechanisms. Use meta-analysis tools to statistically reconcile data discrepancies .

Q. What computational and experimental strategies elucidate the compound’s mechanism of action?

  • Methodology : Conduct molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to predict binding modes. Validate with surface plasmon resonance (SPR) for affinity measurements. Pair with siRNA knockdown studies to confirm target relevance .

Q. How can structural modifications enhance selectivity and reduce off-target effects in lead optimization?

  • Methodology : Introduce substituents at the pyridine or triazole rings (e.g., morpholine, aryl groups) to modulate steric/electronic effects. Use structure-activity relationship (SAR) studies with parallel synthesis to screen analogs. Assess selectivity via kinase profiling panels .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts of this compound?

  • Methodology : Follow OECD Test Guidelines (e.g., TG 307 for soil degradation). Use split-plot designs to evaluate abiotic/biotic degradation pathways. Measure bioaccumulation factors in model organisms (e.g., Daphnia magna) and LC₅₀ values .

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